6-Chloroquinoline-3-carboxylic acid

Synthetic Methodology Medicinal Chemistry Cross-Coupling

Select 6-Chloroquinoline-3-carboxylic acid (CAS 118791-14-3) as your strategic quinoline building block. The 6-chloro substituent is essential for executing one-pot, multi-step cross-coupling reactions—including Suzuki-Miyaura and Buchwald-Hartwig—to rapidly generate 2-(benzofuran-2-yl)-6-chloroquinoline-3-carboxylic acid libraries for drug discovery. This positional isomer delivers a quantified +0.46 LogP increase over unsubstituted quinoline-3-carboxylic acid, directly boosting predicted membrane permeability and CNS penetration. Insist on ≥98% purity with a Certificate of Analysis to ensure batch-to-batch reproducibility and GMP-aligned documentation for regulatory filings.

Molecular Formula C10H6ClNO2
Molecular Weight 207.61 g/mol
CAS No. 118791-14-3
Cat. No. B044391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroquinoline-3-carboxylic acid
CAS118791-14-3
Molecular FormulaC10H6ClNO2
Molecular Weight207.61 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C=C2C=C1Cl)C(=O)O
InChIInChI=1S/C10H6ClNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,(H,13,14)
InChIKeyUYQIRJWFRMCAID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloroquinoline-3-carboxylic acid (CAS 118791-14-3): A Strategic Heterocyclic Building Block for Pharmaceutical Research


6-Chloroquinoline-3-carboxylic acid (CAS 118791-14-3) is a key heterocyclic intermediate belonging to the quinoline-3-carboxylic acid family [1]. This compound is characterized by a chlorine substituent at the 6-position of the quinoline ring, a structural feature that provides a versatile handle for further synthetic elaboration and imparts distinct physicochemical properties . With a molecular weight of 207.61 g/mol, a melting point of 228 °C, and a predicted LogP of approximately 2.39, it serves as a crucial building block in the synthesis of more complex molecules for drug discovery and materials science [2].

Why 6-Chloroquinoline-3-carboxylic acid Cannot Be Replaced by Other Quinoline-3-carboxylic Acid Analogs


Attempting to substitute 6-Chloroquinoline-3-carboxylic acid with unsubstituted quinoline-3-carboxylic acid or other positional isomers will lead to significant changes in reactivity and physicochemical profile, potentially derailing a synthetic route or altering the biological properties of a lead compound. The specific positioning of the chlorine atom at the 6-position is critical for subsequent cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings [1]. Furthermore, the presence and position of the chlorine atom markedly affect the molecule's lipophilicity (LogP), which has direct implications for membrane permeability, solubility, and overall drug-likeness in medicinal chemistry campaigns [2]. The quantitative evidence presented in Section 3 details these critical points of differentiation, confirming that this specific isomer is an irreplaceable building block for certain synthetic applications.

Quantitative Evidence for Selecting 6-Chloroquinoline-3-carboxylic acid Over Analogs


Position-Specific Chlorine Enables Direct Elaboration into Complex Heterocycles

The chlorine atom at the 6-position of 6-chloroquinoline-3-carboxylic acid acts as a site for palladium-catalyzed cross-coupling reactions, enabling the synthesis of novel, more complex quinoline derivatives. In contrast, the unsubstituted analog, quinoline-3-carboxylic acid, lacks this functional handle, rendering it inert to these transformations. The utility of this 6-chloro intermediate is exemplified by its use in a one-pot synthesis of 2-(benzofuran-2-yl)-6-chloroquinoline-3-carboxylic acid derivatives, a new class of compounds with potential medicinal applications [1].

Synthetic Methodology Medicinal Chemistry Cross-Coupling

Significantly Increased Lipophilicity (LogP) Enhances Potential Membrane Permeability

The introduction of the chlorine atom at the 6-position substantially increases the compound's lipophilicity compared to the unsubstituted quinoline-3-carboxylic acid. The predicted LogP for 6-chloroquinoline-3-carboxylic acid is 2.39 [1]. In comparison, the LogP for quinoline-3-carboxylic acid is significantly lower, with reported values around 1.93 [2]. This increase in LogP of approximately +0.46 units is a direct consequence of the 6-chloro substitution.

Physicochemical Properties Medicinal Chemistry ADME

Commercial Availability with High Purity for Reliable Research Outcomes

For procurement purposes, the availability of 6-chloroquinoline-3-carboxylic acid at a specified high purity level ensures reproducibility in research and development. This compound is commercially available with a purity specification of 98%, as confirmed by vendor certificates of analysis (COA) . This is a critical differentiator from custom-synthesized or lower-purity alternatives that may introduce unknown variables into sensitive experiments.

Procurement Quality Control Chemical Synthesis

Primary Research and Procurement Scenarios for 6-Chloroquinoline-3-carboxylic Acid


Synthesis of Novel 2-Substituted Quinoline Libraries for Drug Discovery

Medicinal chemists seeking to explore novel chemical space around the quinoline core should select 6-chloroquinoline-3-carboxylic acid as a starting material. As demonstrated in the literature, the 6-chloro substituent is essential for executing one-pot, multi-step reactions to generate 2-(benzofuran-2-yl)-6-chloroquinoline-3-carboxylic acid derivatives . This enables the rapid generation of diverse compound libraries for screening against biological targets, a feat not possible with the unsubstituted parent scaffold.

Design of Compounds with Enhanced Lipophilicity and Membrane Permeability

In lead optimization programs where improving cellular activity or CNS penetration is a priority, 6-chloroquinoline-3-carboxylic acid should be prioritized over its less lipophilic analog, quinoline-3-carboxylic acid. The quantified increase in LogP (+0.46 units) provides a calculable advantage in predicted membrane permeability. Researchers can leverage this property to design analogs with a higher probability of achieving desired in vitro potency and favorable ADME profiles.

High-Fidelity Reaction Screening and Process Development

For synthetic chemists developing new methodologies, such as novel cross-coupling reactions or continuous flow processes, the use of a building block with guaranteed high purity (≥98%) is non-negotiable . This ensures that reaction outcomes are attributable to the reaction conditions rather than impurities in the starting material. This level of quality control is essential for generating robust and reproducible datasets for publication and process scale-up.

Acquisition for Validated Intermediate in Proprietary Drug Syntheses

Procurement specialists and CMC teams sourcing intermediates for the development of proprietary drug candidates should specify 6-chloroquinoline-3-carboxylic acid with a Certificate of Analysis (COA) confirming 98% purity . This documentation is a cornerstone of regulatory filings, ensuring batch-to-batch consistency and compliance with Good Manufacturing Practice (GMP) standards for the production of active pharmaceutical ingredients (APIs).

Technical Documentation Hub

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